

Application Notes and Protocols: Resolution of Tris(ethylenediamine)cobalt(III) Enantiomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(ethylenediamine)cobalt(III)*

Cat. No.: B086008

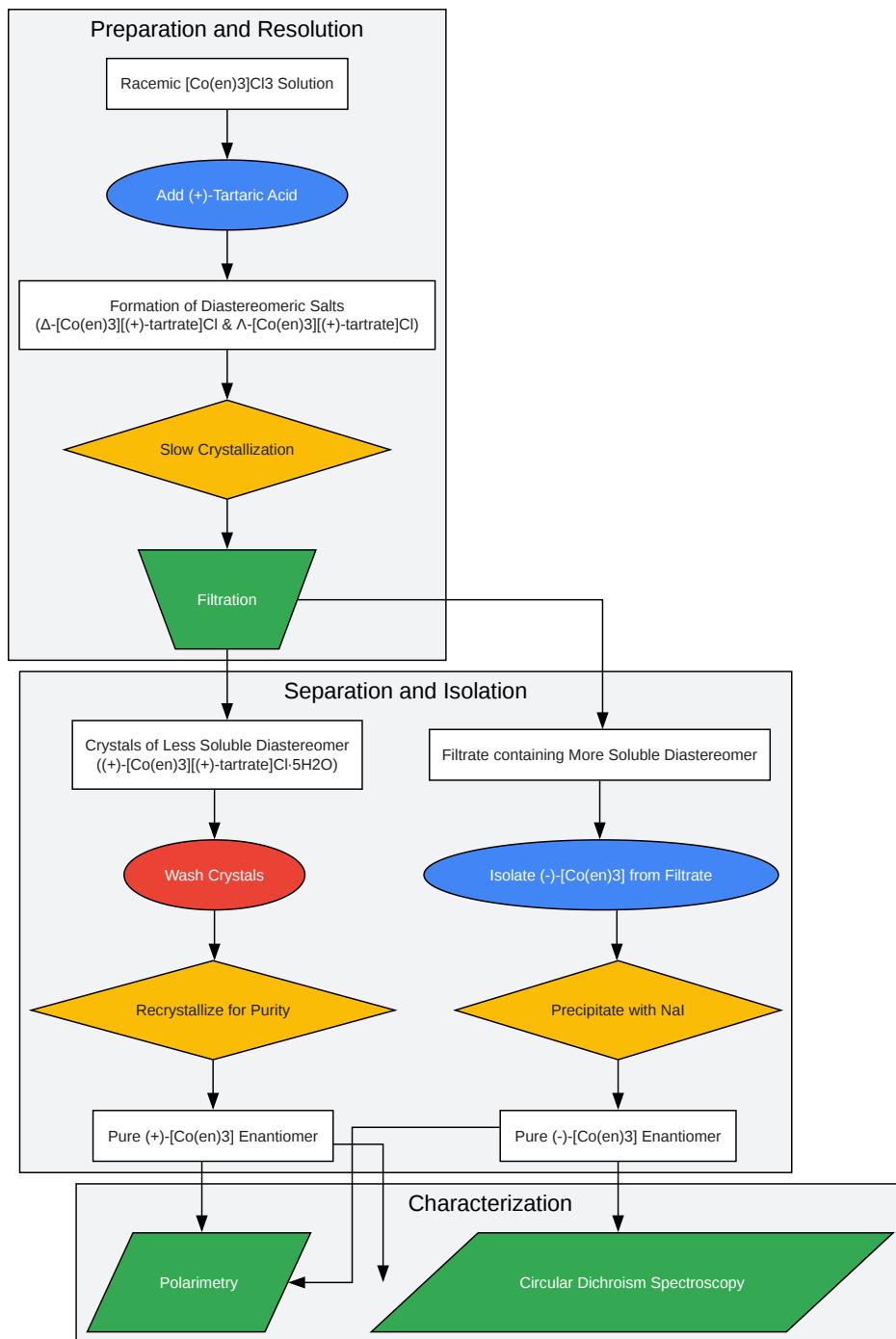
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the chemical resolution of the enantiomers of **Tris(ethylenediamine)cobalt(III)**, a classic experiment in inorganic chemistry with relevance to the principles of stereochemistry and chiral separation.

Introduction

Tris(ethylenediamine)cobalt(III) chloride, $[\text{Co}(\text{en})_3]\text{Cl}_3$, is a coordination complex that exists as a pair of non-superimposable mirror images, known as enantiomers.^{[1][2]} These enantiomers, designated as Δ and Λ , are optically active, meaning they rotate the plane of polarized light in opposite directions.^{[2][3]} The resolution of this racemic mixture into its individual enantiomers is a foundational technique in coordination chemistry, demonstrating the principles of chirality in octahedral complexes.^{[1][4]} This procedure is crucial for studying the stereospecific properties of these complexes and has applications in asymmetric catalysis and as chiral resolving agents themselves.^[5]


Principle of Resolution

The resolution process relies on the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. In this protocol, (+)-tartaric acid is used as the resolving agent.^{[1][4][6]} The resulting diastereomeric salts, $\Delta\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$ and $\Lambda\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$, have different physical properties, most notably different solubilities.^{[3][7]} This difference in solubility allows for the selective crystallization of the less soluble

diastereomer, enabling their separation.^{[6][7]} Once separated, the diastereomers can be converted back to the individual enantiomers of the cobalt complex.

Mandatory Visualization

The following diagram illustrates the workflow for the resolution of **Tris(ethylenediamine)cobalt(III)** enantiomers.

Workflow for the Resolution of $[\text{Co}(\text{en})_3]^{3+}$ Enantiomers[Click to download full resolution via product page](#)

Caption: Workflow for the resolution of $[\text{Co}(\text{en})_3]^{3+}$ enantiomers.

Experimental Protocols

Reagents	Equipment
Racemic Tris(ethylenediamine)cobalt(III) chloride ($[\text{Co}(\text{en})_3]\text{Cl}_3$)	Beakers (100 mL, 250 mL)
(+)-Tartaric acid	Stirring hot plate and magnetic stir bar
Sodium hydroxide (NaOH)	Filtration apparatus (Büchner funnel, filter flask)
Sodium iodide (NaI)	Ice bath
Ethanol (95% and absolute)	Polarimeter
Acetone	pH indicator paper
Distilled water	Watch glass
Hydrochloric acid (HCl, concentrated)	Spatula and weighing balance

The starting racemic complex is prepared by the air oxidation of a Co(II) salt in the presence of ethylenediamine.[1][4]

- Dissolve a cobalt(II) salt (e.g., $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) in water.
- Add an aqueous solution of ethylenediamine.
- Bubble air through the solution for several hours to oxidize Co(II) to Co(III).
- The resulting $[\text{Co}(\text{en})_3]^{3+}$ complex can be isolated as the chloride salt by adding HCl and cooling, yielding yellow-orange crystals of racemic $[\text{Co}(\text{en})_3]\text{Cl}_3$.[1]

This protocol is adapted from established procedures.[6][7]

Step 1: Dissolution of the Racemic Complex

- In a 100 mL beaker, dissolve 6.0 g of racemic $[\text{Co}(\text{en})_3]\text{Cl}_3$ in 20 mL of warm distilled water with stirring.[6]

Step 2: Formation of Diastereomeric Salts

- To the solution from Step 1, add 2.6 g of (+)-tartaric acid and stir until it dissolves.[6]

- Add 1.4 g of NaOH to the stirring solution.[6]
- Gently heat the solution until all solids have dissolved.

Step 3: Crystallization of the Less Soluble Diastereomer

- Remove the beaker from the heat and allow it to cool slowly to room temperature.
- Cover the beaker and let it stand undisturbed for at least 24 hours to allow for the slow crystallization of (+)-[Co(en)₃][(+)-tartrate]Cl·5H₂O.[6][7]

Step 4: Isolation and Purification of (+)-[Co(en)₃][(+)-tartrate]Cl·5H₂O

- Collect the crystals by vacuum filtration.
- Save the filtrate for the isolation of the other enantiomer.
- Wash the crystals with a small amount of an ethanol-water mixture (e.g., 40% ethanol), followed by absolute ethanol.[7]
- For higher purity, the diastereomeric salt can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.[7]
- Air-dry the purified crystals and determine the yield.

Step 5: Isolation of (-)-[Co(en)₃]I₃·H₂O from the Filtrate

- To the filtrate saved from Step 4, add a concentrated solution of sodium iodide (NaI).
- Cool the solution in an ice bath to precipitate the less soluble iodide salt of the second enantiomer, (-)-[Co(en)₃]I₃·H₂O.[3][7]
- Collect the precipitate by filtration and wash with a cold NaI solution, followed by ethanol and then acetone.[7]
- Air-dry the product and determine the yield.

The optical purity of the resolved enantiomers is determined by measuring their specific rotation using a polarimeter.[7]

- Prepare solutions of known concentration for each enantiomer (as the iodide or chloride salt) in distilled water.
- Measure the optical rotation of each solution using a polarimeter at the sodium D-line (589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Data Presentation

Parameter	Value	Reference
Molar Mass of $[\text{Co}(\text{en})_3]\text{Cl}_3$	345.59 g/mol	[1]
Molar Mass of (+)-Tartaric Acid	150.09 g/mol	-
Specific Rotation of (+)- $[\text{Co}(\text{en})_3]^{3+}$	+89°	[3]
Specific Rotation of (-)- $[\text{Co}(\text{en})_3]^{3+}$	-89°	[3]
Wavelength for Polarimetry	589 nm (Sodium D-line)	-
Typical Solvent for Polarimetry	Water	[7]

Troubleshooting

- No crystal formation: The solution may be too dilute. Gently evaporate some of the solvent. Ensure the solution is not supersaturated, which can be remedied by gentle reheating and slow cooling.[6]
- Low yield: The crystallization time may have been too short. Allow for a longer crystallization period. Ensure the washing steps are performed with cold solvents to minimize product loss.

- Low optical purity: The separation of the diastereomers may have been incomplete. Recrystallization of the diastereomeric salt is recommended to improve purity.^[7]

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
- Handle cobalt compounds with care as they are potentially carcinogenic.
- Work in a well-ventilated fume hood, especially when using concentrated acids and organic solvents.
- Dispose of all chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. prezi.com [prezi.com]
- 4. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Resolution of Tris(ethylenediamine)cobalt(III) Enantiomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086008#procedure-for-resolving-enantiomers-of-tris-ethylenediamine-cobalt-iii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com